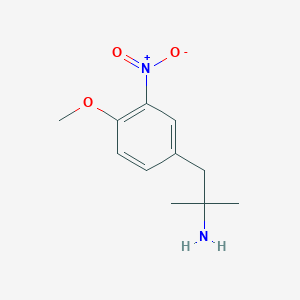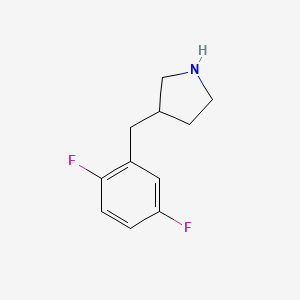
3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole typically involves the reaction of 4-chlorophenylboronic acid with 5-methyl-1,2-oxazole in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form different boron-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like methanol, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, reduced boron species, and substituted phenyl derivatives. These products can be further utilized in various chemical syntheses and applications .
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The pathways involved in its action depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylboronic Acid: Similar in structure but lacks the oxazole ring, making it less versatile in certain applications.
5-Methyl-1,2-oxazole: Contains the oxazole ring but lacks the boronate ester group, limiting its utility in boron-mediated reactions.
Phenylboronic Acid Pinacol Ester: Similar boronate ester group but different substituents, affecting its reactivity and applications.
Uniqueness
3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is unique due to the combination of the boronate ester group and the oxazole ring. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both research and industrial settings .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BClNO3/c1-10-13(17-21-15(2,3)16(4,5)22-17)14(19-20-10)11-6-8-12(18)9-7-11/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDVYKNZVDBJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
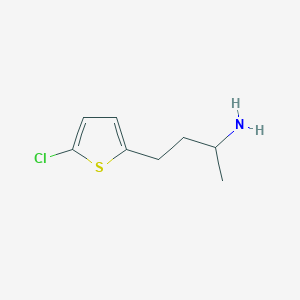
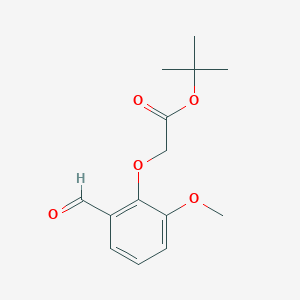
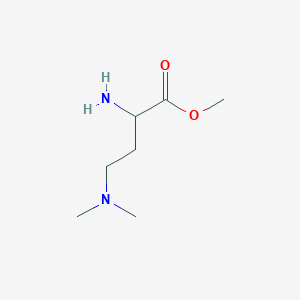
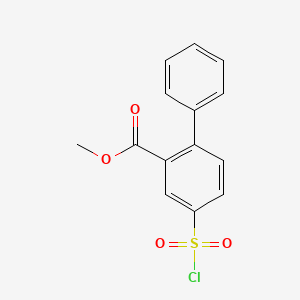

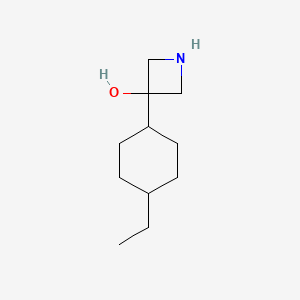
![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
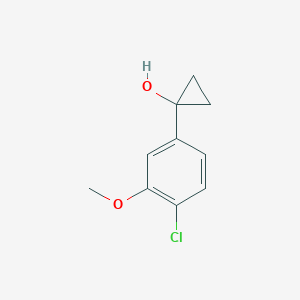
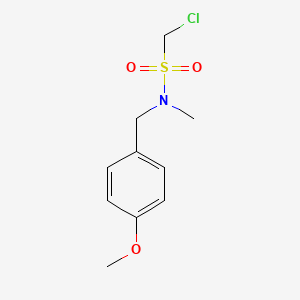
![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)

